(S)-4-chlorobenzhydrol
Overview
Description
(S)-4-chlorobenzhydrol is a chiral organic compound with the molecular formula C13H11ClO It is a derivative of benzhydrol, where one of the phenyl groups is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-chlorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of (S)-4-chlorobenzophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-4-chlorobenzophenone using a metal catalyst such as palladium on carbon. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-4-chlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-4-chlorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield (S)-4-chlorobenzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: (S)-4-chlorobenzophenone.
Reduction: (S)-4-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-4-chlorobenzhydrol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a chiral building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-chlorobenzhydrol involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Benzhydrol: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
4-chlorobenzophenone: The ketone analog of (S)-4-chlorobenzhydrol, which can be reduced to form the latter.
4-chlorobenzyl alcohol: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of the chlorine substituent, which imparts distinct chemical and physical properties. These features make it valuable in enantioselective synthesis and applications requiring specific stereochemistry.
Properties
IUPAC Name |
(S)-(4-chlorophenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOHCNOXWTKJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101402-04-4 | |
Record name | 4-Chlorobenzhydrol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101402044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLOROBENZHYDROL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1R622LJ8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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